(S)-N-(3-((2-amino-4-chloro-5-fluorophenyl)ethynyl)-5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide
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Overview
Description
(S)-N-(3-((2-amino-4-chloro-5-fluorophenyl)ethynyl)-5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide is a complex organic compound that features a variety of functional groups, including amino, chloro, fluoro, ethynyl, methoxy, oxoindolin, and phosphinothioic amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(3-((2-amino-4-chloro-5-fluorophenyl)ethynyl)-5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide typically involves multi-step organic synthesis. Key steps may include:
- Formation of the indolin-2-one core through cyclization reactions.
- Introduction of the ethynyl group via Sonogashira coupling.
- Functionalization with amino, chloro, and fluoro groups through electrophilic aromatic substitution.
- Attachment of the phosphinothioic amide group using appropriate phosphorus reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(3-((2-amino-4-chloro-5-fluorophenyl)ethynyl)-5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new substituents at specific positions on the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-N-(3-((2-amino-4-chloro-5-fluorophenyl)ethynyl)-5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(3-((2-amino-4-chloro-5-fluorophenyl)ethynyl)-5-chloro-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)-P,P-diphenylphosphinothioic amide: can be compared with other indolin-2-one derivatives, phosphinothioic amides, and compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds
Properties
Molecular Formula |
C36H27Cl2FN3O2PS |
---|---|
Molecular Weight |
686.6 g/mol |
IUPAC Name |
(3S)-3-[2-(2-amino-4-chloro-5-fluorophenyl)ethynyl]-5-chloro-3-(diphenylphosphinothioylamino)-1-[(4-methoxyphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C36H27Cl2FN3O2PS/c1-44-27-15-12-24(13-16-27)23-42-34-17-14-26(37)21-30(34)36(35(42)43,19-18-25-20-32(39)31(38)22-33(25)40)41-45(46,28-8-4-2-5-9-28)29-10-6-3-7-11-29/h2-17,20-22H,23,40H2,1H3,(H,41,46)/t36-/m0/s1 |
InChI Key |
WZHNSZTWUNCGNZ-BHVANESWSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)[C@](C2=O)(C#CC4=CC(=C(C=C4N)Cl)F)NP(=S)(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(C2=O)(C#CC4=CC(=C(C=C4N)Cl)F)NP(=S)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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